molecular formula C8H17ClN6 B1216008 Pentamethylmelamine hydrochloride CAS No. 35832-09-8

Pentamethylmelamine hydrochloride

Cat. No. B1216008
CAS RN: 35832-09-8
M. Wt: 232.71 g/mol
InChI Key: GTXYDUGJWZBXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamethylmelamine hydrochloride, also known as Pentamethylmelamine hydrochloride, is a useful research compound. Its molecular formula is C8H17ClN6 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
The exact mass of the compound Pentamethylmelamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solvent heat solubility (mg/ml) (mg/ml) (with heat as free base)0.1 n hc1 none; moderate approximately 15 - 20 (mg/ml) (with heat as free base)h2o strong approximately 3.6 (mg/ml) (with heat as free base)meoh moderate > 150 (mg/ml) (with heat as free base)95% etoh moderate > 200 (mg/ml) (with heat as free base)chc13 none > 200 (mg/ml) (with heat as free base)dmso none > 100 (mg/ml) (with heat as free base). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentamethylmelamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentamethylmelamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35832-09-8

Product Name

Pentamethylmelamine hydrochloride

Molecular Formula

C8H17ClN6

Molecular Weight

232.71 g/mol

IUPAC Name

2-N,2-N,4-N,4-N,6-N-pentamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride

InChI

InChI=1S/C8H16N6.ClH/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5;/h1-5H3,(H,9,10,11,12);1H

InChI Key

GTXYDUGJWZBXOI-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=N1)N(C)C)N(C)C.Cl

Canonical SMILES

CNC1=NC(=NC(=N1)N(C)C)N(C)C.Cl

Other CAS RN

35832-09-8

Related CAS

16268-62-5 (Parent)

shelf_life

Bulk: A sample stored at 60 °C for 30 days showed no decomposition (TLC). Solution: A 2% solution in water (pH = 2.9), showed no decomposition after 7 days at room temperature (TLC).

solubility

Solvent Heat Solubility (mg/mL) (mg/mL) (with heat as free base)
0.1 N HC1 none;  moderate approximately 15 - 20 (mg/mL) (with heat as free base)
H2O strong approximately 3.6 (mg/mL) (with heat as free base)
MeOH moderate > 150 (mg/mL) (with heat as free base)
95% EtOH moderate > 200 (mg/mL) (with heat as free base)
CHC13 none > 200 (mg/mL) (with heat as free base)
DMSO none > 100 (mg/mL) (with heat as free base)

synonyms

pentamethylmelamine
pentamethylmelamine hydrochloride
pentamethylmelamine monohydrochloride

Origin of Product

United States

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